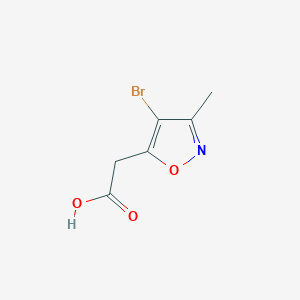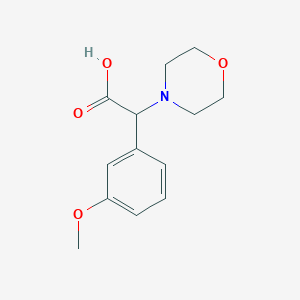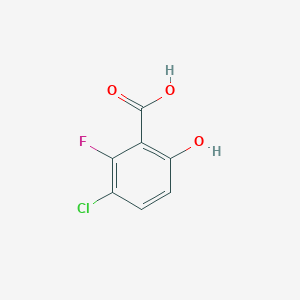![molecular formula C15H21N3O B11815049 4-(5'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11815049.png)
4-(5'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine is an organic compound that belongs to the class of bipyridines. This compound is characterized by a morpholine ring attached to a bipyridine structure, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Reduction and Methylation: The bipyridine core is then reduced to form the tetrahydro derivative. This can be done using hydrogenation in the presence of a suitable catalyst. The methyl group is introduced through a methylation reaction using methyl iodide or a similar reagent.
Morpholine Ring Introduction: The final step involves the introduction of the morpholine ring. This can be achieved through a nucleophilic substitution reaction where the bipyridine derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of 4-(5’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(5’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further hydrogenate the bipyridine core.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of the bipyridine core.
Reduction: Fully hydrogenated bipyridine derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(5’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(5’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The morpholine ring can interact with biological receptors, modulating their activity. These interactions contribute to the compound’s bioactivity and therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-1,2,3,4-tetrahydronaphthalene
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 4-Methyl-3,4,5,6-tetrahydropyridine
Uniqueness
4-(5’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine is unique due to its combination of a bipyridine core and a morpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H21N3O |
|---|---|
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
4-[3-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C15H21N3O/c1-12-10-13(14-4-2-3-5-16-14)11-17-15(12)18-6-8-19-9-7-18/h10-11H,2-9H2,1H3 |
Clave InChI |
CYYMBLOGCOCXMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCOCC2)C3=NCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)





![2',7'-Bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B11815020.png)

![3-[2-carboxy-2-(2,3-dihydro-1H-inden-1-yl)acetyl]oxy-2-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoic acid](/img/structure/B11815035.png)
![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B11815039.png)



